molecular formula C10H22ClNO B1395373 3-(2-Isopropoxyethyl)piperidine hydrochloride CAS No. 1220035-18-6

3-(2-Isopropoxyethyl)piperidine hydrochloride

Cat. No.: B1395373
CAS No.: 1220035-18-6
M. Wt: 207.74 g/mol
InChI Key: MZVNGJOYRIXLSB-UHFFFAOYSA-N
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Description

3-(2-Isopropoxyethyl)piperidine hydrochloride is a chemical compound belonging to the piperidine class of compounds. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an isopropoxyethyl group attached to the piperidine ring, and it is commonly used in various scientific research and industrial applications.

Preparation Methods

The synthesis of 3-(2-Isopropoxyethyl)piperidine hydrochloride typically involves several steps. One common method includes the reaction of piperidine with 2-isopropoxyethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(2-Isopropoxyethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the isopropoxyethyl group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Isopropoxyethyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions and enzyme kinetics.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-Isopropoxyethyl)piperidine hydrochloride is largely dependent on its interaction with biological targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The isopropoxyethyl group can also affect the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

3-(2-Isopropoxyethyl)piperidine hydrochloride can be compared with other piperidine derivatives such as:

    Piperidine: The parent compound, which lacks the isopropoxyethyl group and has different chemical properties and applications.

    4-Methylpiperidine: A derivative with a methyl group at the fourth position, used in different synthetic and pharmacological contexts.

    1-Benzylpiperidine: A compound with a benzyl group attached to the nitrogen atom, known for its use in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

3-(2-propan-2-yloxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-9(2)12-7-5-10-4-3-6-11-8-10;/h9-11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVNGJOYRIXLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
3-(2-Isopropoxyethyl)piperidine hydrochloride
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3-(2-Isopropoxyethyl)piperidine hydrochloride
Reactant of Route 6
3-(2-Isopropoxyethyl)piperidine hydrochloride

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